Benzoxazolinate

描述

Contextual Significance of Benzoxazolinate as a Bioactive Moiety

The significance of this compound as a bioactive moiety stems from its ability to confer extraordinary bioactivities to the natural products in which it is embedded researchgate.netmpg.deresearchgate.netnih.govnih.govcolab.wsdsmz.demdpi.comscitechdaily.comlabcompare.com. Its capacity to interact with fundamental biological macromolecules like proteins and DNA is central to its observed effects researchgate.netmpg.denih.govnih.govcolab.wsdsmz.demdpi.comscitechdaily.comlabcompare.com. For instance, in complex natural products, the this compound moiety can stabilize crucial structural elements and facilitate specific binding interactions that are essential for their biological function nih.govwikipedia.orgpnas.org. This characteristic makes it an attractive target for chemical synthesis and modification in the pursuit of novel compounds with desired biological profiles.

Overview of this compound-Containing Natural Products

The this compound moiety is a distinctive feature found in several potent natural products, notably the enediyne antitumor antibiotic C-1027 and a class of compounds known as benzobactins.

C-1027 (Lidamycin) C-1027, also known as lidamycin, is a prominent example of a this compound-containing natural product researchgate.netmpg.deresearchgate.netnih.govnih.govcolab.wsdsmz.demdpi.comscitechdaily.comwikipedia.orgpnas.org. Isolated from Streptomyces globisporus, C-1027 is recognized as one of the most cytotoxic natural products discovered to date mpg.decolab.wsscitechdaily.comwikipedia.orgpnas.org. Its structure comprises a nine-membered enediyne complex, a deoxygenated aminosugar, a β-amino acid, and the this compound moiety wikipedia.orgpnas.org. The this compound component plays a critical role in the biological activity of C-1027, specifically by stabilizing the enediyne chromophore during biosynthesis and secretion through noncovalent binding to the CagA apoprotein nih.govwikipedia.orgpnas.org. Furthermore, it facilitates DNA intercalation, positioning the enediyne core within the minor groove to induce DNA cleavage, leading to a high ratio of DNA double-strand breaks nih.govmdpi.comwikipedia.orgpnas.org. C-1027 exhibits antimicrobial activity against most Gram-positive bacteria colab.wsmdpi.comwikipedia.org.

Benzobactins Benzobactins represent a class of bacterial natural products that incorporate the this compound structure, contributing to their unique biological activity mpg.deresearchgate.netnih.govnih.govmdpi.comscitechdaily.comlabcompare.com. Examples include benzobactin A, B, and C researchgate.net. These compounds have been identified in diverse bacteria, including entomopathogenic bacteria such as Xenorhabdus vietnamensis and Pseudomonas chlororaphis researchgate.netresearchgate.netnih.govnih.govmdpi.com. Recent genome mining efforts have revealed that the gene clusters responsible for benzobactin biosynthesis are widespread across various bacterial phyla, including Proteobacteria and Firmicutes, indicating a broader natural production of these valuable compounds than previously understood mpg.deresearchgate.netnih.govnih.govscitechdaily.comlabcompare.com.

Table 1: Key this compound-Containing Natural Products

| Natural Product | Producer Organism(s) | Primary Bioactivity |

| C-1027 | Streptomyces globisporus | Antitumor antibiotic, highly cytotoxic, induces DNA double-strand breaks mpg.decolab.wsmdpi.comscitechdaily.comwikipedia.orgpnas.org |

| Benzobactins | Pseudomonas chlororaphis, Xenorhabdus vietnamensis, diverse bacteria researchgate.netresearchgate.netnih.govnih.govmdpi.com | Cytotoxic properties, diverse biological activities researchgate.netmpg.deresearchgate.netnih.govnih.govmdpi.comscitechdaily.comlabcompare.com |

Historical Perspective of this compound Discovery in Natural Product Chemistry

The initial discovery of the this compound moiety is intrinsically linked to the characterization of the antitumor antibiotic C-1027 researchgate.netnih.gov. C-1027 was first isolated and identified from a strain of Streptomyces globisporus colab.wswikipedia.orgpnas.org. Early research focused on elucidating the complex structure and potent biological activities of C-1027, recognizing the this compound moiety as one of its critical components wikipedia.orgpnas.org.

For a considerable period, the precise biosynthetic pathway leading to the formation of the this compound moiety remained largely unclear, particularly the key cyclization step researchgate.netresearchgate.netnih.govnih.govdsmz.descitechdaily.com. However, significant breakthroughs in understanding its biosynthesis have been made more recently. Research conducted by scientists at the Max Planck Institute for Terrestrial Microbiology, including Yi-Ming Shi and Helge Bode, has been instrumental in deciphering this pathway mpg.descitechdaily.comlabcompare.com. Their work, published around 2022-2023, identified a putative acyl AMP-ligase as the enzyme responsible for the final cyclization step in this compound production mpg.denih.govnih.govdsmz.descitechdaily.comlabcompare.com. This enzyme was found to mediate the cyclization of 3-O-enolpyruvoylanthranilic acid (OPA), an intermediate derived from chorismate metabolism through the sequential action of enzymes like 2-amino-2-deoxyisochorismate (ADIC) synthase (SgcD) and an iron–sulfur, FMN-dependent ADIC dehydrogenase (SgcG) dsmz.dewikipedia.orgpnas.org.

The elucidation of this biosynthetic step was a pivotal moment, as it allowed researchers to use the identified enzyme as a probe for genome mining mpg.denih.govnih.govscitechdaily.comlabcompare.com. This advanced genomic approach led to the discovery of numerous previously unknown biosynthetic gene clusters for this compound-containing natural products, specifically the benzobactins, in a wide array of taxonomically and ecologically diverse bacteria mpg.denih.govnih.govscitechdaily.comlabcompare.com. This historical progression from the initial isolation of C-1027 to the detailed understanding of this compound biosynthesis and subsequent genome mining has significantly expanded the potential for discovering and harnessing new pharmaceutically valuable compounds containing this unique moiety mpg.descitechdaily.comlabcompare.com.

Compound Names and PubChem CIDs

Structure

2D Structure

3D Structure

属性

IUPAC Name |

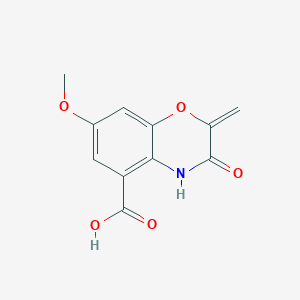

7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-5-10(13)12-9-7(11(14)15)3-6(16-2)4-8(9)17-5/h3-4H,1H2,2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZXOXPPCUXFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147410 | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105897-30-1 | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105897-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105897301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways of Benzoxazolinate and Its Derivatives

Elucidation of Core Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are defined as localized groups of two or more genes that collectively encode the enzymes responsible for the production of specific natural products. mitoproteome.org Recent advancements in genome mining have significantly broadened the understanding of benzoxazolinate-containing natural products, collectively termed benzobactins, revealing their widespread occurrence across diverse bacterial taxa. researchgate.netnih.gov

Table 1: Overview of this compound Biosynthetic Gene Clusters (BGCs)

| BGC Name | Producing Organism | Key Characteristics | Associated Natural Products | References |

| sgc BGC | Streptomyces globisporus | First identified BGC for this compound biosynthesis; encodes SgcD and SgcG. | C-1027 (enediyne antitumor antibiotic) | researchgate.netmetabolomicsworkbench.orgmetabolomicsworkbench.orgeragene.com |

| xsb BGC | Xenorhabdus szentirmaii DSM 16338 | Lacks an intrinsic ADIC synthase gene; "borrows" the ADIC precursor from the phenazine (B1670421) pathway (xpz). | This compound, Benzobactin A | researchgate.netnih.govchemtunes.com |

| pbz BGC | Pseudomonas chlororaphis subsp. piscium DSM 21509 | Contains a three-gene this compound cassette (pbzCEF); shows synergistic effect with an unclustered ADIC synthase (PhzE) from a distant phenazine operon. | Various benzobactins | researchgate.netnih.gov |

Streptomyces globisporus (sgc BGC)

The initial identification of biosynthetic genes responsible for this compound synthesis occurred in Streptomyces globisporus. researchgate.net This bacterium is recognized for producing C-1027, an enediyne antitumor antibiotic, which incorporates a this compound moiety as a crucial structural component. metabolomicsworkbench.orgmetabolomicsworkbench.orgeragene.com The sgc BGC in S. globisporus encodes essential enzymes, including SgcD and SgcG, which play pivotal roles in the early steps of this compound biosynthesis. researchgate.net

Xenorhabdus szentirmaii (xsb BGC)

Xenorhabdus szentirmaii DSM 16338 harbors the xsb BGC, which is involved in the biosynthesis of this compound. researchgate.netnih.gov A notable feature of the xsb BGC is its apparent lack of an encoded 2-amino-2-deoxyisochorismate (ADIC) synthase gene. Instead, this biosynthetic pathway "borrows" the ADIC precursor from the phenazine pathway (xpz) present within the organism's genome. nih.govchemtunes.com Experimental evidence, such as the co-expression of the xsb BGC with the ADIC synthase gene xpzC from a typical phenazine operon, has demonstrated its ability to yield this compound. chemtunes.com

Key Enzymatic Transformations in this compound Biosynthesis

The formation of this compound involves a series of precisely orchestrated enzymatic steps, beginning with a fundamental precursor from central metabolism.

Table 2: Key Enzymes and Intermediates in this compound Biosynthesis

| Enzyme/Intermediate | Role in Biosynthesis | Source Organism (Example) | References |

| Chorismate | Primary precursor | Ubiquitous in plants and microorganisms | metabolomicsworkbench.orgmetabolomicsworkbench.orgwikipedia.orgnih.gov |

| SgcD (ADIC Synthase) | Converts chorismate to 2-amino-2-deoxyisochorismate (ADIC) | Streptomyces globisporus | metabolomicsworkbench.orgwikipedia.orgnih.govnih.gov |

| 2-Amino-2-deoxyisochorismate (ADIC) | Intermediate formed from chorismate by ADIC synthase; can be "borrowed" from phenazine pathway. | Streptomyces globisporus, Xenorhabdus szentirmaii, Pseudomonas chlororaphis | nih.govnih.govmitoproteome.orgmetabolomicsworkbench.orgchemtunes.com |

| SgcG (ADIC Dehydrogenase) | Oxidizes ADIC to 3-enolpyruvoylanthranilate (OPA) | Streptomyces globisporus | metabolomicsworkbench.orgmetabolomicsworkbench.orgwikipedia.orgnih.gov |

| 3-Enolpyruvoylanthranilate (OPA) | New intermediate in chorismate metabolism, further modified to this compound. | Streptomyces globisporus | metabolomicsworkbench.orgmetabolomicsworkbench.orgwikipedia.orgnih.gov |

| Putative Acyl AMP-ligase | Mediates the final cyclization step to form this compound. | Various bacteria | nih.govresearchgate.netnih.gov |

Chorismate as a Primary Precursor

Chorismate serves as the primary precursor for the this compound moiety. metabolomicsworkbench.orgmetabolomicsworkbench.orgwikipedia.orgnih.gov This compound represents a critical branching point in chorismate metabolism, a central pathway in microorganisms and plants. metabolomicsworkbench.orgwikipedia.orgnih.gov Beyond this compound, chorismate is also a precursor for the biosynthesis of a diverse array of essential biomolecules, including aromatic amino acids (phenylalanine, tryptophan, tyrosine), folate, enterobactin, pyochelin, menaquinone, salicylic (B10762653) acid, ubiquinone, and other aromatic metabolites. metabolomicsworkbench.orgwikipedia.orgnih.gov

2-Amino-2-deoxyisochorismate (ADIC) Synthase Activity (e.g., SgcD)

The biosynthesis of this compound from chorismate initiates with the sequential action of specific enzymes, beginning with 2-amino-2-deoxyisochorismate (ADIC) synthase. metabolomicsworkbench.orgmetabolomicsworkbench.orgnih.gov A well-characterized example is SgcD from Streptomyces globisporus. metabolomicsworkbench.orgwikipedia.orgnih.gov SgcD is recognized as an anthranilate synthase component I (ASI) homologue. metabolomicsworkbench.orgwikipedia.orgnih.gov However, unlike typical ASI enzymes that catalyze the formation of anthranilate with concomitant pyruvate (B1213749) elimination, SgcD uniquely converts chorismate to ADIC while retaining the pyruvate moiety, thus lacking pyruvate lyase activity. metabolomicsworkbench.orgnih.gov Despite this difference, SgcD retains its ability to aminate chorismate. metabolomicsworkbench.org

The intermediate, ADIC, can also be "borrowed" from the phenazine biosynthetic pathway in some organisms, highlighting an interesting metabolic cross-talk. nih.govnih.govmitoproteome.orgchemtunes.com Following the formation of ADIC by SgcD, the next step involves its oxidation by SgcG, an iron-sulfur, FMN-dependent ADIC dehydrogenase. This reaction yields 3-enolpyruvoylanthranilate (OPA), which has been identified as a novel intermediate in chorismate metabolism. metabolomicsworkbench.orgmetabolomicsworkbench.orgwikipedia.orgnih.gov The final cyclization step in this compound production is mediated by a putative acyl AMP-ligase. nih.govresearchgate.netnih.gov

ADIC Dehydrogenase Activity (e.g., SgcG)

The biosynthesis of the this compound moiety begins with chorismate, a key metabolic intermediate derived from the shikimate pathway pnas.orgwikipedia.orgacs.org. Chorismate is first converted to 2-amino-2-deoxyisochorismate (ADIC) by an ADIC synthase, such as SgcD in Streptomyces globisporus pnas.orgnih.govpnas.org. Following this, ADIC is acted upon by an iron-sulfur, FMN-dependent ADIC dehydrogenase, exemplified by the enzyme SgcG pnas.orgnih.govpnas.org. SgcG catalyzes the conversion of ADIC to 3-enolpyruvoylanthranilate (OPA), a novel intermediate in chorismate metabolism pnas.orgnih.govpnas.org. This conversion establishes a new branching point in chorismate metabolism, contributing to the diversity of natural product biosynthesis pnas.orgnih.govpnas.org. The functional characterization of SgcG has shown it quantitatively converts ADIC to OPA with FMN as a cosubstrate pnas.org.

Role of Acyl AMP-Ligase in Cyclization

A crucial step in this compound biosynthesis is the final cyclization. Research has identified a putative acyl AMP-ligase as the enzyme responsible for mediating this last cyclization step to form this compound from its precursor, 3-enolpyruvoylanthranilate (OPA) researchgate.netlabcompare.comresearchgate.netmpg.denih.govdsmz.dercsb.orgnih.gov. This enzyme's role was initially unclear, but its identification has significantly advanced the understanding of the pathway and enabled genome mining efforts to discover other this compound-containing natural products, known as benzobactins researchgate.netlabcompare.comresearchgate.netnih.govdsmz.denih.gov.

Intermediary Metabolites (e.g., 3-enolpyruvoylanthranilate (OPA))

The central intermediary metabolite in the biosynthesis of this compound is 3-enolpyruvoylanthranilate (OPA) pnas.orgwikipedia.orgnih.govpnas.org. OPA is formed from chorismate through the sequential action of SgcD (ADIC synthase) and SgcG (ADIC dehydrogenase) pnas.orgnih.govpnas.org. This intermediate is then further processed and undergoes intramolecular cyclization, mediated by an acyl AMP-ligase, to yield the this compound moiety nih.govdsmz.de. The discovery and characterization of OPA as a biosynthetic intermediate have provided critical insights into the unique chorismate metabolic pathway leading to this compound pnas.orgnih.govpnas.org.

Interpathway "Borrowing" of Precursors and Metabolic Cross-talk

The biosynthesis of this compound often involves "borrowing" precursors from other metabolic pathways, highlighting intricate metabolic cross-talk within microbial systems.

Phenazine Pathway Intermediates

In some organisms, such as Xenorhabdus szentirmaii, the this compound pathway lacks an ADIC synthase homolog and instead "borrows" 2-amino-2-deoxyisochorismic acid (ADIC) directly from the phenazine biosynthesis pathway labcompare.commpg.denih.govdsmz.de. This demonstrates an efficient utilization of shared metabolic intermediates, where ADIC, a precursor for phenazines, is diverted for this compound production labcompare.commpg.denih.govdsmz.de. This interpathway borrowing mechanism optimizes resource allocation and expands the biosynthetic capabilities of the organism nih.govdsmz.de.

Contribution of Serine Hydroxymethyltransferase

Serine hydroxymethyltransferase (SHMT) plays a role in the biosynthesis of benzobactins, a class of this compound-containing natural products researchgate.netresearchgate.netnih.govdsmz.denih.gov. In Pseudomonas chlororaphis, SHMT contributes to the formation of non-proteinogenic 2-hydroxymethylserine researchgate.netresearchgate.netnih.govdsmz.denih.gov. This enzyme, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the interconversion of serine and glycine, transferring a hydroxymethyl group from 5,10-methylenetetrahydrofolate (mTHF) researchgate.netrsc.org. In the context of ashimide biosynthesis, which features a this compound motif, a predicted serine hydroxymethyltransferase (AsmD) is necessary for the production of the final compounds, indicating its role in providing specific amino acid building blocks rsc.org.

Non-Ribosomal Peptide Synthetase (NRPS) Architecture in this compound Biosynthesis

Non-Ribosomal Peptide Synthetases (NRPSs) are large multi-functional enzymes that synthesize a wide array of peptides, often incorporating non-proteinogenic amino acids and performing various modifications pnas.orgmdpi.com. The biosynthesis of this compound-containing natural products, such as benzobactins, often involves type I and type II NRPS architecture, contributing to their structural diversity researchgate.netresearchgate.netnih.govdsmz.denih.gov. NRPS enzymes typically consist of modular units, each containing domains like adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains, which activate and incorporate amino acids into a growing peptide chain pnas.orgmdpi.com. While the this compound moiety itself is derived from chorismate, its incorporation into larger natural products like C-1027 often occurs through NRPS mechanisms, where the this compound precursor is coupled with other building blocks researchgate.netresearchgate.netwikipedia.orgnih.govdsmz.denih.govpnas.org. This modular nature of NRPS allows for the assembly of complex molecules with diverse biological activities mdpi.com.

Chemical Synthesis and Derivatization of Benzoxazolinate Analogs

Synthetic Methodologies for Benzoxazole (B165842) and Benzoxazolinate Scaffolds

The construction of the benzoxazole scaffold typically relies on the cyclization of 2-aminophenols with various carbonyl compounds or through rearrangement reactions.

Cyclization reactions of 2-aminophenols (2-hydroxyaniline) serve as a foundational and versatile route for synthesizing benzoxazoles and their derivatives. rsc.orgmdpi.com This traditional approach involves the condensation of 2-aminophenol (B121084) with a range of carbonyl compounds, including aldehydes, ketones, carboxylic acids, and their derivatives, under various reaction conditions. rsc.org

Several methodologies have been developed:

Condensation with Aldehydes:

Ni(II) complex-assisted intramolecular cyclization of 2-aminophenol and aromatic aldehydes can yield 2-arylbenzoxazoles with high yields (87–94%) at 80 °C. rsc.org

Brønsted acidic ionic liquid gel catalysts in solvent-free conditions at 130 °C for 5 hours have been used to synthesize 14 benzoxazole derivatives with 85–98% yield. rsc.org

TiO2–ZrO2-catalyzed reactions between 2-aminophenol and aromatic aldehydes in acetonitrile (B52724) at 60 °C for 15–25 minutes have also shown excellent yields (83–93%). rsc.org

A N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines, generated from 2-aminophenols and aromatic aldehydes, provides 2-arylbenzoxazoles under mild conditions. organic-chemistry.org

Reaction with β-Diketones: Cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid (e.g., TsOH·H2O) and copper iodide (CuI), produce various 2-substituted benzoxazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This method tolerates different substituents on 2-aminophenol, including electron-donating and electron-withdrawing groups, yielding products in 64% to 89%. organic-chemistry.org Optimized conditions involve TsOH·H2O and CuI in acetonitrile at 80 °C for 16 hours. organic-chemistry.org

Reaction with Functionalized Orthoesters: Ortho-substituted anilines react with functionalized orthoesters to efficiently yield benzoxazole derivatives. organic-chemistry.org

Reaction with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): 2-Aminobenzoxazole (B146116) can be synthesized by the cyclization of 2-aminophenol with NCTS, a nonhazardous electrophilic cyanating agent. organic-chemistry.orgnih.govresearchgate.netnih.gov This reaction can be catalyzed by Lewis acids like BF3·Et2O, typically at reflux in 1,4-dioxane, achieving yields of 45–60%. rsc.orgnih.govresearchgate.net Alternatively, using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF) at 5 °C to room temperature also facilitates the synthesis of 2-aminobenzoxazole derivatives. organic-chemistry.orgnih.govresearchgate.net

Reaction with Tertiary Amides: A method for synthesizing 2-substituted benzoxazoles involves the reaction of tertiary amides with 2-aminophenols in the presence of triflic anhydride (B1165640) (Tf2O) and 2-Fluoropyridine. mdpi.com This cascade reaction includes activation of the amide carbonyl group by Tf2O, followed by nucleophilic addition, intramolecular cyclization, and elimination, offering a versatile route to functionalized benzoxazole derivatives. mdpi.com

Oxidative Cyclization: Oxidative cyclization of 2-aminophenols with alkenes in the presence of elemental sulfur provides diverse benzoxazoles in good yields. organic-chemistry.org

Reductive Coupling/Annulation: The combination of sulfur and DABCO promotes a reductive coupling/annulation of o-nitrophenols with benzaldehydes, offering a straightforward and green approach to benzoxazole construction. organic-chemistry.org

A summary of selected cyclization reactions and their conditions is presented in Table 1.

Table 1: Selected Cyclization Reactions for Benzoxazole Synthesis from 2-Aminophenols

| Reactants | Catalyst/Reagent | Conditions | Product Type | Yield Range | Reference |

| 2-Aminophenol + Aldehyde | Ni(II) complex, K2CO3 | 80 °C, DMF, 3–4 h | 2-Arylbenzoxazoles | 87–94% | rsc.org |

| 2-Aminophenol + Aldehyde | Brønsted acidic ionic liquid gel catalyst | 130 °C, solvent-free, 5 h | Benzoxazole derivatives | 85–98% | rsc.org |

| 2-Aminophenol + β-Diketone | TsOH·H2O, CuI | 80 °C, CH3CN, 16 h | 2-Substituted Benzoxazoles | 64–89% | acs.orgorganic-chemistry.org |

| 2-Aminophenol + NCTS | BF3·Et2O (Lewis acid) | Reflux, 1,4-dioxane, 24–30 h | 2-Aminobenzoxazoles | 45–60% | rsc.orgnih.govresearchgate.net |

| 2-Aminophenol + NCTS | LiHMDS | 5 °C to RT, THF, 1 h | 2-Aminobenzoxazoles | Good yields | organic-chemistry.orgnih.govresearchgate.net |

| 2-Aminophenol + Tertiary Amide | Tf2O, 2-Fluoropyridine | Mild conditions | 2-Substituted Benzoxazoles | - | mdpi.com |

Rearrangement reactions offer alternative pathways to construct the benzoxazole core, often involving intramolecular transformations.

Beckmann Rearrangement: Benzoxazole can be prepared through the Beckmann rearrangement of salicylaldoxime. researchgate.netacs.org This process typically utilizes heterogeneous acid catalysts such as H-zeolites (e.g., MOR, Beta, ZSM-5, HY) or K-10 montmorillonite (B579905) clay under optimized conditions (e.g., 493 K in a down-flow reactor). researchgate.netacs.org The mechanism involves a 1,2-o-hydroxyphenyl shift followed by intramolecular cyclization. researchgate.netacs.org A Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines can also lead to benzoxazoles. organic-chemistry.org

Smiles Rearrangement: The Smiles rearrangement, an intramolecular SNAr reaction, has gained renewed attention for the functionalization of heteroaromatic rings. nih.govacs.org This rearrangement can be employed for the synthesis of 2-aminobenzoxazoles and their N-substituted analogs. nih.govnih.govacs.org A notable approach involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by reaction with various amines. nih.govresearchgate.netnih.govacs.org This metal-free methodology offers a wide amine scope and short reaction times. nih.govacs.org

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the desire to explore new chemical entities with enhanced or specific biological activities. Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.govnih.gov

Strategies for designing novel derivatives often involve:

Substitution on the Benzoxazole Ring: Introducing various substituents at different positions of the benzoxazole ring can significantly alter the compound's physicochemical properties and biological interactions. For instance, the synthesis of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives demonstrated broad-spectrum antibacterial activity. nih.gov

Incorporation into Hybrid Structures: Benzoxazole can be incorporated into hybrid molecular scaffolds. Novel benzothiazole/benzoxazole and/or benzimidazole (B57391) substituted pyrazole (B372694) derivatives have been synthesized and evaluated as antiproliferative agents against cancer cell lines. nih.gov

Focus on Specific Moieties: The this compound moiety itself, as seen in natural products like C-1027, is a target for synthetic efforts to understand and harness its bioactivity. researchgate.netoup.comresearchgate.net The unique interaction of this bis-heterocyclic moiety with proteins and DNA makes it a valuable structural motif for drug design. researchgate.netresearchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical and enzymatic reactions, leveraging the high selectivity and efficiency of enzymes under mild conditions, often in aqueous environments. chemistryviews.orgresearchgate.net This approach is particularly advantageous for complex natural products and chiral compounds, offering potential for reduced energy consumption and simplified purification. chemistryviews.org

In the context of this compound:

Biosynthetic Pathways: Research has focused on elucidating the biosynthetic pathways of this compound-containing natural products. For example, the biosynthesis of the this compound moiety in C-1027 has been investigated, revealing a putative acyl AMP-ligase responsible for a key cyclization step. researchgate.netresearchgate.netconfex.comcore.ac.uk

Genome Mining: Biosynthetic characterization has enabled genome mining, leading to the discovery of a class of this compound-containing natural products, termed benzobactins, in diverse bacteria. researchgate.net This suggests that the biosynthetic gene clusters (BGCs) encoding this compound biosynthesis are widely distributed across Gram-negative and Gram-positive strains. researchgate.net

Enzymatic Steps: Studies have highlighted the role of specific enzymes, such as adenylating enzymes, in the activation of aryl carboxylic acids and their delivery for benzoxazole biosynthesis. researchgate.netresearchgate.net The synergistic effect of unclustered genes encoding enzymes can significantly boost benzobactin production. researchgate.net

These chemoenzymatic studies not only provide insights into natural product biosynthesis but also open avenues for the enzymatic or semi-enzymatic synthesis of complex this compound structures and their analogs.

Role of Benzoxazolinate in Natural Product Bioactivity Mechanisms

Integration within Complex Natural Product Structures

C-1027, one of the most potent antitumor antibiotics ever discovered, is a chromoprotein isolated from Streptomyces globisporus. pnas.orgresearchgate.net Its structure is a noncovalent complex consisting of an apoprotein (CagA) and a chromophore. pnas.orgwikipedia.org The C-1027 chromophore is comprised of four distinct chemical moieties: a nine-membered enediyne core, a deoxy aminosugar, a β-amino acid, and a benzoxazolinate moiety. pnas.orgresearchgate.netnih.gov The this compound component is biosynthetically derived from chorismate. pnas.orgwikipedia.orgnih.gov While the enediyne core is directly responsible for the molecule's cytotoxicity through the generation of a benzenoid diradical that causes double-stranded DNA breaks, the other components, including the this compound, are critical for enhancing its bioactivity. pnas.orgpnas.org

Table 1: Structural Components of the C-1027 Chromophore

| Component | Biosynthetic Precursor (if known) | Primary Role |

|---|---|---|

| Enediyne Core | Acyl-CoAs | DNA cleavage via diradical formation |

| Deoxy Aminosugar | Glucose-1-phosphate | DNA binding and recognition |

| β-Amino Acid | L-Tyrosine | Structural integrity and positioning |

| This compound | Chorismate | DNA intercalation and apoprotein binding |

Benzobactins represent another class of natural products that feature the this compound moiety. mpg.dechemphys.site These compounds were discovered through genome mining efforts in diverse bacteria, including entomopathogenic species like Xenorhabdus and Photorhabdus, as well as various Pseudomonas species. researchgate.netnih.govdsmz.de The biosynthesis of benzobactins involves a hybrid Type I and Type II non-ribosomal peptide synthetase (NRPS) architecture, which contributes to their structural diversity. nih.govresearchgate.net Unlike C-1027, where the this compound is attached to a complex enediyne core, in benzobactins, it is typically linked to peptide structures that include non-proteinogenic amino acids, such as 2-hydroxymethylserine. nih.govresearchgate.net The discovery of these widespread biosynthetic gene clusters suggests that this compound-containing molecules have significant and conserved ecological functions. mpg.de

Molecular Interactions with Biological Macromolecules

The bioactivity of this compound-containing compounds is driven by the moiety's direct interactions with cellular targets. Its planar, heterocyclic structure is well-suited for specific binding events with both DNA and proteins. nih.govmpg.de

The this compound moiety is essential for the DNA binding and intercalating properties of C-1027. pnas.orgpnas.org Intercalation is a process where a molecule, typically with a planar and aromatic structure, inserts itself between the stacked base pairs of a DNA double helix. patsnap.comwikipedia.org This action forces the DNA to unwind and elongate, disrupting its normal function and structure. patsnap.com

Research has definitively shown that the this compound portion of C-1027 confers this intercalative ability, allowing it to bind to the minor groove of DNA. pnas.orgacs.orgacs.org This intercalation is not merely a binding event; it serves a critical strategic purpose. By anchoring the molecule, it positions the reactive enediyne core in close proximity to the DNA backbone, facilitating the abstraction of hydrogen atoms and leading to efficient DNA cleavage. nih.govresearchgate.netresearchgate.net The removal of the this compound moiety from related structures has been shown to reduce DNA binding affinity by several hundred-fold, highlighting its indispensable role. acs.org

In addition to its role in DNA targeting, the this compound moiety plays a crucial part in protein interactions. In the C-1027 complex, the this compound moiety specifically binds non-covalently to the C-1027 apoprotein, known as CagA. researchgate.netpnas.orgresearchgate.net This interaction is vital for stabilizing the chemically labile enediyne chromophore during its biosynthesis and secretion from the producing organism. nih.govresearchgate.netpnas.org The CagA protein essentially acts as a protective chaperone, preventing the enediyne from undergoing its cycloaromatization reaction prematurely, and the this compound is the key structural feature that mediates this protective binding. nih.govpnas.org

Structure-Activity Relationship (SAR) Studies of this compound-Containing Compounds

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For this compound-containing compounds, particularly analogs of C-1027, SAR studies have revealed that even minor changes to the this compound moiety can dramatically alter the molecule's biological effects. nih.gov

Bioengineered analogs of the C-1027 chromophore with single substitutions on the this compound ring have been created to probe its function. researchgate.netnih.gov These studies demonstrated that modifying this moiety can shift the type of DNA damage the compound inflicts. For instance, while the parent C-1027 compound generates a high ratio of DNA double-strand breaks (DSBs), a single substitution on the this compound moiety can shift the primary mode of damage to DNA interstrand cross-links (ICLs). nih.gov This shift in damage profile has profound consequences for the cellular DNA damage response, changing it from a primary reliance on the ATM (ataxia-telangiectasia mutated) signaling pathway to the ATR (ATM and Rad3-related) pathway. nih.gov These findings underscore the critical role of the this compound's specific structure in dictating the precise mechanism of action and suggest that it could be a target for rationally designing new antitumor agents with tailored DNA-damaging properties. nih.gov

Table 2: Impact of Modifications to the this compound Moiety of C-1027 Analogs on DNA Damage

| C-1027 Analog | Modification on this compound Ring | Primary Type of DNA Damage Induced | Resulting Cellular Damage Response Pathway |

|---|---|---|---|

| C-1027 (Wild-Type) | Unmodified | Double-Strand Breaks (DSBs) and Interstrand Cross-links (ICLs) | ATM-dependent and ATR-independent |

| Desmethyl Analog | Removal of methyl group | Primarily Interstrand Cross-links (ICLs) | ATR-dependent |

| Deschloro Analog | Removal of chlorine atom | Reduced ability to induce ICLs | Not specified |

| Deshydroxy Analog | Removal of hydroxyl group | Primarily Double-Strand Breaks (DSBs) | Not specified |

Data synthesized from findings on C-1027 analog studies. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-hydroxymethylserine |

| Benzobactin |

| This compound |

| C-1027 |

| Chorismate |

Rational Design Based on SAR Data

The rational design of novel therapeutic agents based on the this compound scaffold is an area of significant interest, although it is still in a nascent stage due to the lack of extensive SAR data for this specific moiety. Nevertheless, the known biological function of this compound as a DNA intercalator provides a solid foundation for designing new molecules with potential anticancer properties.

A primary strategy in the rational design of this compound-based compounds would be to use the this compound core as a DNA-targeting "warhead" and attach various side chains to modulate its properties. For instance, one could envision designing simpler, synthetically accessible molecules that retain the core this compound structure for DNA intercalation but replace the complex enediyne portion of C-1027 with other cytotoxic functionalities. This approach could lead to compounds with a more manageable toxicity profile and improved synthetic feasibility.

Furthermore, computational modeling and molecular docking studies could be employed to predict how different substitutions on the this compound ring would affect its binding to DNA. This in-silico approach could guide the synthesis of a focused library of derivatives with a higher probability of exhibiting the desired biological activity. For example, modeling could help in designing substituents that create additional favorable interactions with the DNA minor groove, thereby enhancing binding affinity and, potentially, cytotoxic potency.

Another avenue for rational design involves leveraging the this compound moiety's ability to interact with proteins. By modifying the substituents on the this compound ring, it may be possible to design molecules that selectively target the DNA-binding domains of specific transcription factors or other proteins that associate with DNA. This could lead to the development of more targeted therapies that interfere with specific cellular processes in cancer cells.

The principles of rational design based on the this compound scaffold are summarized below:

| Design Strategy | Rationale | Potential Outcome |

| Hybrid Molecules | Combine the DNA-intercalating property of this compound with other cytotoxic agents. | Novel compounds with potentially enhanced efficacy and a different mechanism of action. |

| Guided Substitution | Use computational modeling to predict the effect of substituents on DNA binding. | More potent and selective DNA intercalators. |

| Targeted Protein Interaction | Modify the scaffold to enhance binding to specific DNA-associated proteins. | Development of agents that disrupt specific protein-DNA interactions. |

While the full potential of this compound in drug design is yet to be realized, its fundamental role in the bioactivity of potent natural products marks it as a highly promising scaffold for the development of new therapeutic agents.

Advanced Research Methodologies for Benzoxazolinate Studies

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.gov For benzoxazolinate and its derivatives, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are critical for confirming the molecular structure. nih.gov

Detailed research on related benzazole and benzoxazine (B1645224) structures provides insight into the expected spectral characteristics. nih.govnih.gov ¹H NMR spectra are used to identify the number and connectivity of protons, with chemical shifts indicating their electronic environment. For instance, aromatic protons on the this compound ring system would appear in a distinct downfield region. ¹³C NMR spectroscopy identifies all carbon atoms in the molecule, including quaternary carbons, which is crucial for defining the core heterocyclic structure. nih.gov

Two-dimensional techniques are used to piece together the molecular puzzle:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish the sequence of protons in the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov

These combined techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of isolated this compound-containing compounds. nih.gov

| Technique | Solvent | Observed Chemical Shifts (δ) / Correlations for Related Structures |

|---|---|---|

| ¹H NMR | DMSO-d₆ | Aromatic Protons (m): 6.36-6.62 ppm (Observed for 2-Amino-phenol) |

| ¹³C NMR | DMSO-d₆ | Aromatic Carbons: 114.8-144.4 ppm (Observed for 2-Amino-phenol) |

| ¹³C NMR | CDCl₃ / DMSO-d₆ | C4/C7 signals are key indicators of tautomeric equilibrium in benzazoles. mdpi.com |

| HMBC | N/A | Establishes long-range ¹H–¹³C correlations over two and three bonds, defining the core structure. nih.gov |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula with high precision. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly crucial in the study of this compound. nih.gov

In research involving natural products, HRMS provides an accurate mass measurement that is used to deduce the elemental composition of a newly isolated compound. For example, this compound itself and its derivatives, such as benzobactins, have been identified and characterized using this method. nih.gov Tandem MS (MS/MS) experiments are also employed for structural elucidation. In this technique, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable information about the compound's structure, helping to piece together different components of the molecule, as demonstrated in the tentative assignment of benzobactin C, a dimer of a this compound derivative. nih.gov

| Compound/Derivative | Mass Spectrometry Technique | Observed Mass-to-Charge Ratio (m/z) |

|---|---|---|

| This compound (Compound 1) | HRMS | Confirmed by High-Resolution Mass Spectrometry. nih.gov |

| Benzobactin B (Compound 3) | HRMS | 305 [M+H]⁺ |

| Benzobactin C (Compound 4) | Tandem MS/MS | 609 (Tentatively assigned as a dimer of Compound 3) nih.gov |

| Benzobactin Derivative | HRMS | 628 [M+H]⁺ |

| Benzobactin Derivative | HRMS | 1012 [M+H]⁺ |

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by a sample at different wavelengths. The absorption of radiation causes the bonds within the molecule to vibrate at specific frequencies, resulting in a unique spectrum of absorption bands that act as a "molecular fingerprint."

For a compound like this compound, IR spectroscopy can confirm the presence of key structural features. Analysis of related benzoxazine structures provides a guide to the expected absorption bands. nih.gov Characteristic peaks would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple sharp bands are expected in the 1450-1620 cm⁻¹ region, confirming the presence of the benzene (B151609) ring.

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage in the oxazole (B20620) ring would produce strong bands, with asymmetric stretching often found in the 1217–1253 cm⁻¹ range. nih.gov

Oxazine (B8389632) ring vibrations: A characteristic band for the -O-C-N- part of the oxazine ring structure can be observed in the 930-950 cm⁻¹ region. nih.gov

The absence or presence of certain peaks can also rule out alternative structures, making IR spectroscopy a valuable and rapid tool for structural confirmation.

| Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) (Based on related Benzoxazines) |

|---|---|

| Aromatic C–H Stretch | 3014–3070 nih.gov |

| Aliphatic C–H Stretch | 2893–2914 nih.gov |

| Aromatic C=C Stretch | 1467–1612 nih.gov |

| Asymmetric C–O–C Stretch | 1217–1253 nih.gov |

| Oxazine Ring (–O–C–N–) | 931–950 nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing molecules containing conjugated systems, such as the aromatic and heterocyclic rings in this compound. nih.gov The absorption of light promotes electrons from a ground state to a higher energy excited state, and the specific wavelengths at which this occurs (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound and its derivatives is defined by its conjugated system. Studies on structurally similar 2-(2'-hydroxyphenyl)benzoxazoles show strong absorption in the UVA range, with maximum absorption wavelengths (λmax) between 336 nm and 374 nm. scielo.br This data is crucial for several applications, including its use as a chromophore for detection in techniques like High-Performance Liquid Chromatography (HPLC). nih.gov Furthermore, changes in the UV-Vis spectrum upon the addition of a binding partner, such as DNA or a protein, can be used to study molecular interactions. Shifts in the λmax or changes in absorbance intensity can indicate the formation of a complex. nih.gov

| Compound Type | Solvent | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient (εmax) (mol⁻¹ cm⁻¹) |

|---|---|---|---|

| 2-(2'-hydroxyphenyl)benzoxazole Derivative 1 | Ethanol | 336 nm scielo.br | 1.83 × 10⁴ scielo.br |

| 2-(amino-2'-hydroxyphenyl)benzoxazole Derivative 2 | Ethanol | 374 nm scielo.br | 5.30 × 10⁴ scielo.br |

| Acetylated 2-(2'-hydroxyphenyl)benzoxazole Derivative 3 | Ethanol | 339 nm scielo.br | 1.69 × 10⁵ scielo.br |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental research, providing insights into molecular properties and interactions at an atomic level. These methods use theoretical principles and computer simulations to model molecular structures, predict their behavior, and calculate their properties. For this compound, which is known to interact with biological targets like DNA and proteins, these computational approaches are invaluable for understanding the mechanisms behind its biological activity. nih.govnih.gov

A key application of molecular modeling in the study of this compound is the prediction of its interactions with biological macromolecules. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand, such as this compound, fits into the binding site of a target protein or intercalates with DNA. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.net The results are often reported as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov

Studies on structurally related benzoxazolone and benzimidazole (B57391) compounds demonstrate how these methods are applied. Docking simulations can identify key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and stability, formed between donor/acceptor groups on the ligand and target.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and target.

Electrostatic interactions: Attractive or repulsive forces between charged groups. nih.gov

Arene-cation or π-π stacking: Interactions involving the aromatic rings of the ligand.

These simulations can pinpoint specific amino acid residues in a protein's active site (e.g., E198) or regions of DNA (e.g., the minor groove) that are critical for binding. researchgate.netnih.gov This information is fundamental for understanding the compound's biological function and for guiding the design of new molecules with enhanced affinity or specificity.

| Ligand Class | Biological Target | Methodology | Key Findings / Predicted Values |

|---|---|---|---|

| 2H-benzo[b] rsc.orgoxazines | ct-DNA | Molecular Docking | Predicted to interact with the DNA minor groove. researchgate.net |

| Benzoxazolone Derivatives | S. aureus Biotin Protein Ligase | Molecular Docking | Glide (Dock) Score: up to -7.49; Glide Energy: up to -40.69 Kcal/mol. researchgate.net |

| Benzimidazoles (e.g., Albendazole) | Ascaris β-tubulin | Molecular Dynamics | Identified key H-bond with residue E198; Bond Energy: -5.7 kcal/mol. nih.gov |

| Benzimidazoles (e.g., Albendazole) | Ascaris β-tubulin | Molecular Dynamics | Overall Drug Binding Affinity: -7.4 kcal/mol. nih.gov |

Elucidation of Reaction Mechanisms

The biosynthesis of the this compound core from the primary metabolite chorismic acid is a multi-step enzymatic cascade. Initial studies identified two key enzymes in Streptomyces globisporus, the producer of C-1027. SgcD, an anthranilate synthase homolog, uniquely converts chorismic acid into 2-amino-2-deoxyisochorismic acid (ADIC). Subsequently, the FMN-dependent dehydrogenase SgcG oxidizes ADIC to form 3-enolpyruvoylanthranilate (OPA).

A critical breakthrough in understanding the final step of this compound formation came from the characterization of the biosynthetic pathway in Xenorhabdus szentirmaii. Researchers identified a putative acyl AMP-ligase, XsbC, as the enzyme responsible for the final intramolecular cyclization of OPA to yield the this compound ring. This reaction is proposed to proceed through an ATP-dependent adenylation mechanism. nih.govresearchgate.net This discovery was pivotal, as the gene for this key cyclization step had remained elusive. nih.govCurrent time information in Dhaka, BD. The biosynthetic gene cluster (BGC) in Xenorhabdus (xsb) notably lacks a homolog for the ADIC synthase (SgcD) and instead appears to "borrow" the ADIC precursor from a separate phenazine (B1670421) biosynthetic pathway. nih.govmpg.de

Genome Mining and Bioinformatics for Discovery and Characterization

Enzyme-Based Probe Discovery

The identification of the acyl AMP-ligase (XsbC) as the key enzyme for the final cyclization step provided a powerful molecular tool for discovering new this compound-containing natural products. nih.govCurrent time information in Dhaka, BD. By using the protein sequence of XsbC as a probe for genome mining, researchers surveyed bacterial genome databases. researchgate.net This strategy successfully uncovered a wide distribution of previously unknown BGCs predicted to produce this compound derivatives, termed benzobactins. nih.govbiorxiv.org This enzyme-centric approach has proven highly effective in navigating vast genomic landscapes to pinpoint BGCs of interest, overcoming the limitations of traditional natural product discovery methods. Current time information in Dhaka, BD.

Biosynthetic Gene Cluster (BGC) Analysis

Analysis of the BGCs responsible for this compound and benzobactin production reveals fascinating organizational diversity. The sgc BGC in Streptomyces globisporus contains the full complement of genes for biosynthesis from chorismic acid. In contrast, the xsb BGC from Xenorhabdus szentirmaii is more streamlined, lacking an ADIC synthase and relying on an external pathway for this precursor. nih.gov

Genome mining efforts have unveiled numerous homologous BGCs, such as the pbz cluster in Pseudomonas chlororaphis and the orphan xvb cluster in other entomopathogenic bacteria. researchgate.netCurrent time information in Dhaka, BD. Comparative analysis shows that a three-gene cassette, encoding an ADIC synthase, an FMN-dependent dehydrogenase (like SgcG/XsbA), and an acyl-AMP ligase (like XsbC), constitutes the core machinery for this compound biosynthesis. researchgate.net The organization of these genes within the clusters can vary, and the surrounding genes dictate the final structure of the benzobactin derivatives, often involving non-ribosomal peptide synthetase (NRPS) machinery for incorporating amino acids. nih.govCurrent time information in Dhaka, BD.

| Biosynthetic Gene Cluster (BGC) | Producing Organism (Example) | Key Features |

| sgc | Streptomyces globisporus | Contains sgcD (ADIC synthase), sgcG (dehydrogenase), and other genes for C-1027 biosynthesis. |

| xsb | Xenorhabdus szentirmaii | Lacks an ADIC synthase homolog; "borrows" ADIC from the phenazine (xpz) pathway. Contains xsbA (dehydrogenase) and xsbC (acyl AMP-ligase). |

| pbz | Pseudomonas chlororaphis | A widespread benzobactin cluster identified through genome mining using XsbC as a probe. |

| xvb | Xenorhabdus and Photorhabdus spp. | An orphan benzobactin cluster found in entomopathogenic bacteria. |

Phylogenetic Analysis of this compound-Related Enzymes

Phylogenetic studies have been instrumental in classifying the enzymes involved in this compound biosynthesis and predicting their function. A maximum-likelihood-based phylogenetic analysis of XsbC placed it within the ANL (acyl-CoA synthetases, NRPS adenylation domains, and luciferase enzymes) superfamily. nih.govresearchgate.net Specifically, XsbC is distantly related to NatL2 and BomJ, which are acyl-AMP ligases known to be involved in intermolecular ester bond formation. nih.govresearchgate.net This phylogenetic relationship supported the hypothesis that XsbC functions as an acyl-AMP ligase mediating the final cyclization. nih.gov

Further bioinformatic analysis of other enzymes in these pathways, such as the adenylation (A) domain of the NRPS enzyme PbzD, has also yielded evolutionary insights. The PbzD-A2 domain, responsible for activating an amino acid building block, unexpectedly clusters with A domains that have specificity for cysteine, rather than the expected serine or glycine. nih.gov This suggests a unique evolutionary adaptation of this domain to accommodate larger or different substrates in the assembly of benzobactins. nih.gov

Enzymatic Assays and Biochemical Characterization

Kinetic Analysis of Biosynthetic Enzymes

Detailed biochemical characterization, including kinetic analysis, is essential for understanding the efficiency and substrate specificity of the biosynthetic enzymes. For the benzobactin pathway in Pseudomonas chlororaphis, the enzyme PbzB, a serine hydroxymethyltransferase, was studied. PbzB is responsible for generating the non-proteinogenic amino acid 2-hydroxymethylserine. Current time information in Dhaka, BD. Steady-state kinetic analysis demonstrated that PbzB has a significantly higher affinity and catalytic efficiency for L-serine compared to D-serine. Current time information in Dhaka, BD.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| PbzB | L-Serine | 0.4 ± 0.1 | 0.11 ± 0.01 | 275 |

| PbzB | D-Serine | 3.7 ± 0.6 | 0.05 ± 0.01 | 12.5 |

This kinetic data reveals that while PbzB can utilize both isomers, it is substantially more efficient with the L-isomer, providing quantitative insight into the metabolic flux during benzobactin biosynthesis. Current time information in Dhaka, BD. Such enzymatic assays are critical for confirming the function of genes identified through bioinformatics and for fully elucidating the catalytic mechanism of each step in the pathway. Current time information in Dhaka, BD.

Site-Directed Mutagenesis for Mechanistic Insights

In the study of this compound biosynthesis, site-directed mutagenesis has been critically applied to understand the function of key enzymes. A notable example is the investigation of PbzB, a serine hydroxymethyltransferase involved in the production of 2-hydroxymethylserine, a precursor for certain this compound-containing compounds called benzobactins. nih.govresearchgate.netnih.gov Researchers hypothesized that specific residues in the active site of PbzB were crucial for its unique function compared to analogous enzymes like GlyA from E. coli.

To test this, a site-directed mutant of PbzB was constructed where two key residues in the binding pocket, Threonine-68 (T68) and Histidine-78 (H78), were both changed to Tyrosine (Tyr). nih.gov The rationale for this specific mutation was to make the PbzB binding pocket more closely resemble that of GlyA, which could potentially alter its substrate binding and catalytic activity. However, the experimental results were definitive: the PbzB T68Y H78Y double mutant was completely inactive. It failed to catalyze the formation of any detectable amount of its product, 2-hydroxymethylserine. nih.gov This outcome strongly suggested that residues T68 and H78 are essential for the catalytic function of PbzB, and that even seemingly conservative substitutions can abolish its activity, highlighting their critical role in maintaining the structural integrity and catalytic capability of the enzyme's active site. nih.gov

| Target Enzyme | Residue(s) Mutated | Mutation | Rationale | Observed Outcome | Reference |

|---|---|---|---|---|---|

| PbzB | T68 and H78 | T68Y and H78Y | To alter the binding pocket to resemble that of the enzyme GlyA and probe residue function. | Loss of function; no detectable formation of 2-hydroxymethylserine. | nih.gov |

Supramolecular Chemistry and Self-Assembly in this compound Systems

Supramolecular chemistry is the field of chemistry that studies chemical systems made up of a discrete number of assembled molecular subunits or components. It focuses on the weaker, non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the spontaneous organization of molecules into larger, well-defined structures. This process is known as molecular self-assembly. beilstein-journals.org

The this compound moiety is a prime example of a structure whose biological significance is deeply rooted in supramolecular principles. This rare bis-heterocyclic moiety is a recurring feature in a class of potent natural products, and its remarkable bioactivities are conferred by its ability to engage in specific non-covalent interactions with crucial biological macromolecules like proteins and DNA. nih.govresearchgate.netnih.gov The rigid, two-ring structure of this compound allows it to function as a recognition element, binding to its targets through a combination of intermolecular forces.

A classic illustration of this is found in the antitumor antibiotic C-1027. The this compound portion of C-1027 plays a dual role dictated by supramolecular interactions. Firstly, it stabilizes the highly reactive enediyne chromophore of the molecule by noncovalently binding to a specific pocket within its carrier, the CagA apoprotein. nih.govresearchgate.net This host-guest relationship protects the chromophore during biosynthesis and transport. Secondly, upon reaching its target, the this compound moiety acts as a DNA intercalator. It positions itself within the minor groove of the DNA double helix, which in turn orients the enediyne core to induce DNA cleavage, leading to its cytotoxic effect. nih.govresearchgate.net These interactions are not random but are a form of molecular self-assembly, where the this compound system spontaneously organizes with its protein or DNA partner to form a stable, functional supramolecular complex.

| This compound System | Interacting Partner | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| C-1027 | CagA Apoprotein | Non-covalent binding (Host-Guest) | Stabilizes the enediyne chromophore during biosynthesis and transport. | nih.govresearchgate.net |

| C-1027 | DNA | Intercalation into the minor groove | Positions the enediyne core for DNA cleavage, leading to cytotoxicity. | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Benzoxazolinate-Containing Natural Products

The this compound moiety is a rare bis-heterocyclic structure found in natural products such as C-1027 (Lidamycin), ashimides, and benzobactins, endowing them with significant biological activities, including interactions with proteins and DNA. mdpi.comnih.govdsmz.de Despite their known bioactivity, a vast potential for discovering new this compound-containing natural products remains largely unexplored. mdpi.comnih.gov

Recent advancements in genome mining have proven instrumental in identifying novel this compound-containing metabolites. mdpi.comnih.govacs.orgresearchgate.net Studies have revealed that the biosynthetic gene clusters (BGCs) responsible for these compounds are widespread across diverse bacterial phyla, including Proteobacteria and Firmicutes, indicating a broader distribution than previously understood. mdpi.comnih.govresearchgate.net For instance, the "orphan benzobactin gene cluster" has been identified in entomopathogenic bacteria like Xenorhabdus and Photorhabdus, and its prevalence across these bacterial groups suggests a rich, untapped source of novel this compound derivatives. nih.govdsmz.de Pseudomonas chlororaphis has been highlighted as a particularly prolific producer of various benzobactins. nih.govdsmz.deresearchgate.net

Future efforts will increasingly leverage advanced computational tools, such as molecular networking, machine learning, and molecular modeling, to enhance the efficiency of new natural product detection. mdpi.com These tools facilitate the identification of common features within BGCs or chemical entities based on sequence and analytical data. mdpi.com While the sheer volume of BGCs from sequenced genomes presents a challenge in prioritization, strategies like fragment-guided genome mining are emerging to effectively expand the chemical space of natural products. acs.org

Engineering Biosynthetic Pathways for Novel Analog Production

Engineering the biosynthetic pathways of this compound-containing compounds offers a promising route for the production of novel analogs with potentially enhanced or altered pharmacological properties. Significant progress has been made in establishing heterologous biosynthetic platforms. An E. coli-based system, for example, has demonstrated the high promiscuity of the benzoxazole (B165842) biosynthetic machinery, allowing the incorporation of various functionalities like fluorine, chlorine, nitrile, picolinic, and alkyne groups into the scaffold. nih.gov This platform sets the stage for the straightforward generation of diverse benzoxazole analogs through future protein engineering and combinatorial biosynthesis. nih.gov

Detailed elucidation of biosynthetic pathways is crucial for effective engineering. Insights into the biosynthesis of benzoxazole within compounds like nataxazole, which proceeds via an unstable ester intermediate, have already enabled the synthesis of novel halogenated benzoxazoles. researchgate.net The key cyclization step in this compound biosynthesis, mediated by a putative acyl AMP-ligase, represents a critical target for future engineering efforts. nih.gov

Strategies for producing novel natural products include re-engineering enzymes or exploiting their natural substrate promiscuity to incorporate non-natural precursors. mpg.de Furthermore, combinatorial approaches involving the swapping, omission, or introduction of new enzymatic steps can lead to the creation of new-to-nature compounds. mpg.de While heterologous expression is a powerful tool for characterizing gene functions and elucidating biosynthetic mechanisms, challenges remain in gene cluster prioritization, efficient cloning, achieving high-level expression, and isolating the desired products in practical yields. researchgate.net

Development of Advanced Spectroscopic and Computational Tools for this compound Analysis

The complexity of this compound structures necessitates the continuous development and application of advanced spectroscopic and computational tools for their comprehensive analysis. Computational methods are indispensable for the efficient discovery and characterization of new natural products. mdpi.com These include homology searching, machine learning, and molecular modeling techniques like molecular networking, which aid in revealing shared characteristics of identified BGCs and chemical entities from sequence or analytical data. mdpi.com

The field also requires accurate computational approaches for large-scale structural bioinformatics, particularly for predicting protein structures with atomic accuracy, which is vital for understanding the enzymes involved in this compound biosynthesis. researchgate.netresearchgate.net Spectroscopic techniques such as High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) analysis are currently employed for characterizing this compound biosynthesis and analyzing mutants. researchgate.net Mass spectrometry (MS) is another critical tool, particularly for the analysis of products from non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are often involved in the biosynthesis of complex natural products like benzoxazolinates. escholarship.org Future research will likely focus on integrating these analytical approaches with computational platforms to enable more rapid and precise identification and structural elucidation of novel this compound compounds.

Interdisciplinary Approaches in Chemical Biology and Synthetic Biology

The future of this compound research is intrinsically linked to interdisciplinary approaches, particularly at the intersection of chemical biology and synthetic biology. Synthetic biology, which aims to construct systems mimicking living cells from fundamental components, integrates tools from chemistry, materials science, and biochemistry. nih.gov This holistic perspective is crucial for gaining a deeper understanding of biological processes, developing novel tools to control biological activities, and designing artificial biological pathways, ultimately leading to the engineering of artificial living systems. tum.de

Chemical biology, by applying principles from organic chemistry and protein engineering to biological systems, plays a vital role in manipulating and studying these complex interactions. tum.de An interdisciplinary chemical and synthetic biology platform is envisioned to provide unprecedented insights into biological mechanisms and facilitate the identification of new drug targets. tum.de Large-scale initiatives, such as the MaxSynBio consortium, exemplify this interdisciplinary commitment, focusing on the modular reconstitution of essential life processes within minimal synthetic systems with the ambitious goal of constructing a basic living unit entirely from non-living components. mpg.de This collaborative and interdisciplinary framework is essential not only for overcoming the technical challenges inherent in such complex research but also for addressing the ethical considerations that arise from the engineering of biological systems. mpg.de

常见问题

Q. What are the key physicochemical properties of Benzoxazolinate that influence experimental design?

this compound's molecular stability, solubility, and reactivity are critical for experimental reproducibility. Key properties include:

- Molecular formula : C₇H₅NO (for benzoxazole derivatives) .

- Melting/boiling points : Benzoxazole derivatives exhibit a melting point range of 27–30°C and a boiling point of ~182°C, necessitating controlled thermal conditions during synthesis .

- Stability : Avoid exposure to heat, sparks, or incompatible materials (e.g., strong oxidizers) to prevent decomposition .

- Hygroscopicity : Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption . Methodological Tip: Use differential scanning calorimetry (DSC) to assess thermal stability and UV-Vis spectroscopy to monitor degradation products .

Q. How should researchers safely handle this compound in laboratory settings?

this compound derivatives are flammable and may cause severe eye irritation. Key safety protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Storage : Keep in fireproof cabinets at temperatures below 25°C, away from ignition sources . Methodological Tip: Conduct regular risk assessments using SDS Section 7 (Handling and Storage) to update lab protocols .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to address stability challenges?

this compound’s sensitivity to heat and light requires tailored synthetic approaches:

- Catalyst Selection : Use palladium-based catalysts for cyclization reactions to reduce side products .

- Temperature Control : Perform reactions under reflux at controlled temperatures (e.g., 60–80°C) to avoid decomposition .

- Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates . Methodological Tip: Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using NMR and high-resolution mass spectrometry (HRMS) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., cytotoxicity vs. antimicrobial effects) often arise from assay variability or impurity profiles. Solutions include:

- Standardized Assays : Use validated cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .

- Purity Verification : Employ HPLC with diode-array detection (DAD) to confirm compound purity (>95%) before bioassays .

- Meta-Analysis : Cross-reference data from genomic mining studies (e.g., lidamycin biosynthetic pathways) to contextualize bioactivity .

Q. How can genome mining identify novel this compound-producing organisms?

this compound’s rarity in nature necessitates advanced bioinformatics approaches:

- Biosynthetic Gene Clusters (BGCs) : Search for conserved motifs (e.g., non-ribosomal peptide synthetases) linked to this compound biosynthesis .

- Heterologous Expression : Clone candidate BGCs into model hosts (e.g., E. coli) to confirm compound production .

- Phylogenetic Analysis : Screen bacterial genera like Streptomyces and Pseudomonas, which are known for secondary metabolite diversity . Methodological Tip: Use antiSMASH or PRISM tools for BGC prediction and prioritize clusters with cytochrome P450 domains for this compound modification .

Data Analysis and Reporting

Q. What frameworks ensure rigorous hypothesis formulation for this compound research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions:

Q. How should researchers document experimental methods for reproducibility?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Detailed Protocols : Include reaction stoichiometry, purification steps (e.g., column chromatography gradients), and instrument calibration data .

- Supporting Information : Provide raw spectral data (e.g., NMR peaks, IR bands) and crystallographic files (CIF) in supplementary materials .

- Negative Results : Report failed experiments (e.g., incompatible solvents) to aid troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。